molecular formula C7H16ClNO3 B2824445 Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride CAS No. 123206-28-0

Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride

Cat. No.: B2824445
CAS No.: 123206-28-0
M. Wt: 197.66
InChI Key: JFZIETOKBJQILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride: is a chemical compound with the molecular formula C7H15NO3·HCl. It is a derivative of amino acids and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Hydrolysis of esters: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Reduction of nitriles: The nitrile group in the compound can be reduced using hydrogenation or other reducing agents to form the corresponding amine.

  • Amination reactions: The compound can be synthesized by reacting an appropriate precursor with an amine source under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The production process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The compound can undergo substitution reactions with various reagents to form different products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halides and alkylating agents.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Biology: It is used in biological studies to investigate the role of amino acids and their derivatives in various biological processes. Medicine: Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

  • Methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride

  • Methyl 2-amino-4-methylpentanoate hydrochloride

Uniqueness: Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride is unique in its structure and functional groups, which contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-amino-2-hydroxy-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-4(2)5(8)6(9)7(10)11-3;/h4-6,9H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZIETOKBJQILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)OC)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.